
Methyl 2-methoxy-5-phenylfuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-5-phenylfuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a furan derivative that has been synthesized through various methods and has been found to have multiple biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Methyl 2-methoxy-5-phenylfuran-3-carboxylate is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. It has also been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Candida albicans, Escherichia coli, and Staphylococcus aureus. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methoxy-5-phenylfuran-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to have low toxicity and is stable under various conditions. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-methoxy-5-phenylfuran-3-carboxylate. One potential application is in the development of new antimicrobial agents. It could also be used as a fluorescent probe for the detection of other metal ions. Additionally, further research could be conducted to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
This compound is a furan derivative that has gained significant attention in the scientific community due to its various applications in research. It has been synthesized through various methods and has been found to have multiple biochemical and physiological effects. It has been extensively used in scientific research and has several advantages for lab experiments. However, further research is needed to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Methyl 2-methoxy-5-phenylfuran-3-carboxylate can be synthesized through various methods. One of the most common methods is the condensation reaction between 2-methoxyphenol and phenylacetic acid, followed by the cyclization of the resulting intermediate with the use of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 2-methoxyphenol with benzaldehyde in the presence of a catalyst such as boron trifluoride etherate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-5-phenylfuran-3-carboxylate has been extensively used in scientific research due to its various applications. It has been found to have antifungal, antibacterial, and anti-inflammatory properties. It has also been used as a building block for the synthesis of various other compounds. Additionally, it has been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Eigenschaften
CAS-Nummer |
115852-13-6 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 2-methoxy-5-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-15-12(14)10-8-11(17-13(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
ZMGCCVJNWKVLMW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(O1)C2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
COC1=C(C=C(O1)C2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



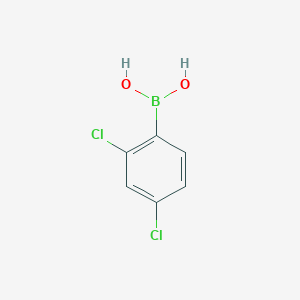
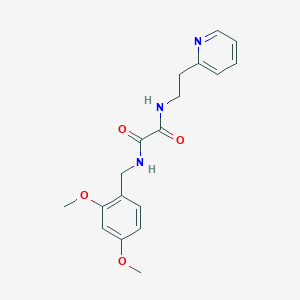
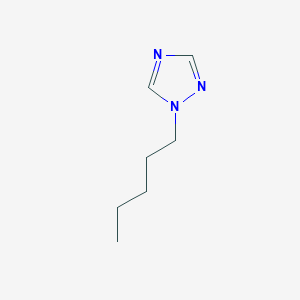
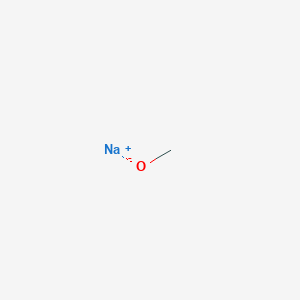
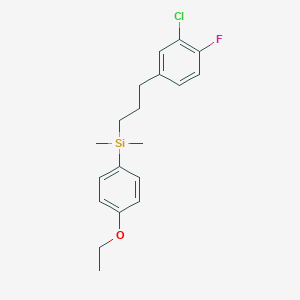
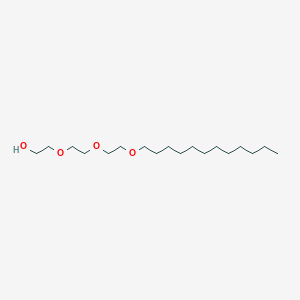
![1,2-Ethanediamine, N2-[4-(aminomethyl)phenyl]-N1,N1-dimethyl-](/img/structure/B50355.png)
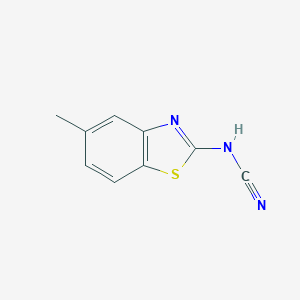
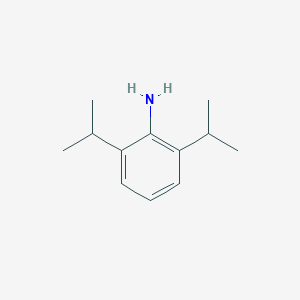
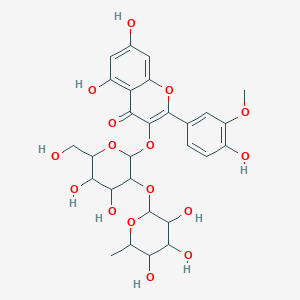
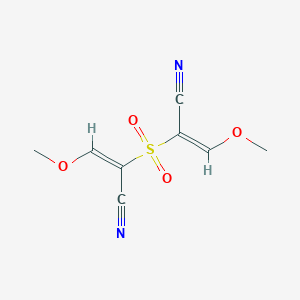
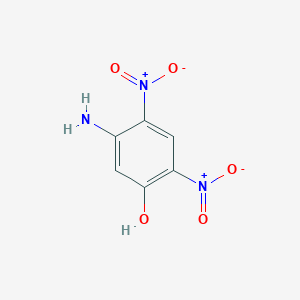

![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)